N-(5-Bromopyridin-2-YL)pivalamide
CAS No.: 182344-63-4
Cat. No.: VC21297598
Molecular Formula: C10H13BrN2O
Molecular Weight: 257.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182344-63-4 |
|---|---|
| Molecular Formula | C10H13BrN2O |
| Molecular Weight | 257.13 g/mol |
| IUPAC Name | N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) |
| Standard InChI Key | LHJMFFKVXROWOC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NC1=NC=C(C=C1)Br |
| Canonical SMILES | CC(C)(C)C(=O)NC1=NC=C(C=C1)Br |
Introduction
Chemical Structure and Properties
N-(5-Bromopyridin-2-YL)pivalamide consists of a pivalamide moiety attached to a 5-bromopyridine ring. The compound's molecular structure contributes to its distinctive chemical behavior and applications in synthetic chemistry.
Basic Properties
The compound features the following physicochemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 182344-63-4 |
| Molecular Formula | C₁₀H₁₃BrN₂O |
| Molecular Weight | 257.13 g/mol |
| Physical Appearance | Colorless solid |
| Melting Point | 61-63 °C |
The physical structure of N-(5-Bromopyridin-2-YL)pivalamide features a bromine atom at the 5-position of the pyridine ring, which significantly enhances its reactivity in various chemical transformations. The pivalamide group (also known as 2,2-dimethylpropanamide) is connected to the nitrogen at the 2-position of the pyridine ring, creating a secondary amide functionality.
Structural Features
The compound's structure can be broken down into two key components:
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The 5-bromopyridine ring: This heterocyclic component features a bromine substituent that enhances electrophilic reactivity, making the compound valuable in cross-coupling reactions for constructing more complex molecules.
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The pivalamide moiety: This bulky tertiary amide group influences both the steric and electronic properties of the molecule, affecting its reactivity patterns and stability.
The bromine atom's presence is particularly significant as it serves as a reactive site for various transformations, especially in palladium-catalyzed coupling reactions.
Synthesis Methods
The synthesis of N-(5-Bromopyridin-2-YL)pivalamide can be achieved through multiple routes, with transamidation reactions being particularly effective.
Transamidation Route
A common synthetic approach involves the transamidation of N,N-dimethylpivalamide with 5-bromopyridine under acidic conditions. This method typically requires:
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Starting materials: N,N-dimethylpivalamide and 5-bromopyridine
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Catalyst: Sulfuric acid on silica gel (H₂SO₄-SiO₂) as an eco-friendly catalyst
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Reaction conditions: Heating at approximately 70°C
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Reaction time: Approximately 12 hours
The reaction can be represented as:
N,N-dimethylpivalamide + 5-bromopyridin-2-amine → N-(5-Bromopyridin-2-YL)pivalamide + dimethylamine
Catalytic Conditions
The use of H₂SO₄-SiO₂ as a heterogeneous catalyst offers several advantages in this synthesis:
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The catalyst provides a solid surface for proton transfer, facilitating the reaction
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It offers an environmentally friendly alternative to traditional acid catalysts
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The heterogeneous nature simplifies product isolation and purification
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The catalyst can be potentially recovered and reused
Studies have shown that approximately 5 mol% of the H₂SO₄-SiO₂ catalyst is sufficient for effective transamidation reactions .
Chemical Reactions and Reactivity
The presence of both the bromine atom and the pivalamide group in N-(5-Bromopyridin-2-YL)pivalamide contributes to its diverse reactivity profile.
Cross-Coupling Reactions
The bromine substituent at the 5-position of the pyridine ring serves as an excellent handle for various cross-coupling reactions:
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Suzuki-Miyaura coupling: Reaction with boronic acids or esters to form C-C bonds
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Buchwald-Hartwig amination: Formation of C-N bonds through palladium-catalyzed coupling with amines
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Sonogashira coupling: Reaction with terminal alkynes to introduce alkynyl groups
These transformations make the compound a valuable building block for synthesizing more complex heterocyclic compounds with applications in pharmaceutical development.
Functional Group Transformations
The pivalamide group can undergo various transformations:
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Hydrolysis to form the corresponding amine
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Reduction to form amines
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Transamidation with other amines to form different amides
The selective manipulation of either the bromine site or the pivalamide group allows for regioselective derivatization of the molecule.
Applications in Organic Synthesis
N-(5-Bromopyridin-2-YL)pivalamide serves as an important intermediate in organic synthesis, particularly in the preparation of pharmaceutically relevant compounds.
Pharmaceutical Intermediates
The compound provides a versatile scaffold for constructing complex molecular structures found in pharmaceutical agents:
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The brominated pyridine core is present in various bioactive compounds
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The pivalamide group can serve as a protecting group for the pyridine nitrogen or as a precursor for further functional group transformations
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The molecule can be elaborated through the bromine site to introduce diverse substituents while maintaining the pivalamide functionality
Comparison with Related Compounds
Examining structurally similar compounds provides valuable context for understanding the distinctive properties of N-(5-Bromopyridin-2-YL)pivalamide.
Comparison with Positional Isomers
N-(2-Bromopyridin-3-yl)pivalamide (CAS: 835882-02-5) is a positional isomer with the bromine at the 2-position and the pivalamide connected to the 3-position of the pyridine ring . Key differences include:
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Electronic distribution: Different electronic properties due to the altered positions of the substituents
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Steric effects: Varied accessibility of the bromine for reactions
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Reactivity patterns: Potentially different regioselectivity in coupling reactions
Comparison with Formamide Derivative
N-(5-Bromopyridin-2-yl)formamide (CAS: 141354-32-7) features a formamide group (-NHCHO) instead of a pivalamide group . Significant differences include:
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Steric factors: The formamide group is less sterically demanding than the bulky pivalamide
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Reactivity: The formamide typically shows higher reactivity in hydrolysis reactions
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H-bonding capabilities: The formamide provides different hydrogen bonding patterns
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NMR characteristics: Distinct spectroscopic profiles, with the formamide showing characteristic signals for the formyl proton
Boronate Derivatives
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide represents a synthetic derivative where the bromine has been replaced by a boronate ester group. This transformation:
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Changes the reactivity profile from electrophilic to nucleophilic at the 5-position
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Enables complementary cross-coupling reactions
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Offers different stability characteristics
Spectroscopic Data
Spectroscopic analysis provides critical information for structure confirmation and purity assessment of N-(5-Bromopyridin-2-YL)pivalamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of N-(5-Bromopyridin-2-YL)pivalamide shows several characteristic signals :
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A singlet at approximately δ 1.31 ppm (9H) representing the tert-butyl group of the pivalamide
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Aromatic protons of the pyridine ring appearing between δ 7.79-8.29 ppm
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An NH proton signal that typically appears as a broad singlet
The ¹³C NMR spectrum would be expected to show signals for:
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The quaternary carbon of the tert-butyl group (around δ 39 ppm)
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The three equivalent methyl carbons (around δ 27 ppm)
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The carbonyl carbon (approximately δ 176 ppm)
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The pyridine carbons (between δ 110-160 ppm)
Infrared Spectroscopy
Characteristic IR absorption bands of N-(5-Bromopyridin-2-YL)pivalamide would include:
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N-H stretching: ~3300-3400 cm⁻¹
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C=O stretching: ~1650-1700 cm⁻¹
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Aromatic C=C and C=N stretching: ~1400-1600 cm⁻¹
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C-Br stretching: ~600-800 cm⁻¹
Research Findings and Applications
Recent research has investigated the utility of N-(5-Bromopyridin-2-YL)pivalamide and related compounds in various scientific fields.
Catalytic Studies
The development of eco-friendly catalysts like H₂SO₄-SiO₂ for the transamidation synthesis of N-(5-Bromopyridin-2-YL)pivalamide represents an important advance in green chemistry approaches . Studies have shown that:
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The solid acid catalyst provides high yields (75%) under relatively mild conditions
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The reaction proceeds efficiently without requiring toxic or hazardous reagents
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The methodology is applicable to a wide range of aryl and heteroaryl amines
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